2-Amino-3-(benzylamino)propanoic acid dihydrochloride
Description
Historical Development and Discovery
The historical development of 2-amino-3-(benzylamino)propanoic acid dihydrochloride is intrinsically linked to the broader evolution of alpha,beta-diamino acid chemistry. Alpha,beta-diamino acids have attracted considerable attention due to their growing importance in pharmaceutical and biochemical research, with this special class of compounds becoming components of enzyme inhibitors and being incorporated into peptides used to modulate secondary and tertiary structural conformations. The synthesis and characterization of benzyl-substituted derivatives emerged as part of systematic investigations into structure-activity relationships within this compound class.
The compound's development reflects advances in asymmetric synthesis methodologies, particularly those involving catalytic asymmetric direct Mannich reactions. Recent research has highlighted progress in this area through two complementary strategies: the direct catalytic approach and enzymatic methods. The establishment of efficient synthetic routes has been crucial for making these compounds accessible for research applications, as optically active diamino acids are difficult to isolate and purify from available natural resources on large scale.
Contemporary developments have focused on enzymatic synthesis approaches, with researchers reporting the development of pyridoxal 5'-phosphate-dependent enzymes engineered to catalyze stereoselective Mannich-type reactions between free alpha-amino acids and enolizable cyclic imines. These advances have enabled one-step asymmetric enzymatic synthesis of structurally complex diamino acids, representing a significant milestone in the field's evolution.
Classification within Alpha,Beta-Diamino Acid Chemistry
This compound belongs to the specialized category of alpha,beta-diamino acids, which are characterized by the presence of amino groups at both the alpha and beta positions relative to the carboxyl functionality. These compounds are classified as non-proteinogenic amino acids, distinguishing them from the standard twenty amino acids found in proteins. Within this classification, the compound represents a synthetically modified derivative featuring a benzyl substituent on the beta-amino group.
The structural classification reveals several key features that define its chemical behavior. The compound possesses two distinct amino functionalities: a primary amino group at the alpha position and a secondary benzylamino group at the beta position. This arrangement creates a 1,2-diamino motif that is widely utilized as chiral auxiliaries and as metal ligands in asymmetric catalysis. The benzyl substitution pattern places this compound within the category of aromatic-substituted diamino acids, which often exhibit enhanced stability and unique reactivity profiles compared to their aliphatic counterparts.
From a stereochemical perspective, the compound can exist in multiple stereoisomeric forms. The alpha carbon represents a chiral center, allowing for both R and S configurations. Research has documented both enantiomers, with the R-enantiomer having the specific identification number 119906-14-8, while the parent compound without specified stereochemistry carries the identifier 119830-32-9. This stereochemical diversity is significant for applications requiring specific spatial arrangements of functional groups.
Table 1: Classification Parameters of this compound
| Classification Category | Specification |
|---|---|
| Primary Class | Alpha,beta-diamino acid |
| Substitution Pattern | Beta-benzyl substituted |
| Proteinogenic Status | Non-proteinogenic |
| Chiral Centers | One (alpha carbon) |
| Functional Groups | Primary amino, secondary amino, carboxyl |
| Salt Form | Dihydrochloride |
Nomenclature and Chemical Identification Systems
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for amino acid derivatives. The IUPAC name for the parent compound is 2-amino-3-(benzylamino)propanoic acid, with the dihydrochloride designation indicating the presence of two hydrochloride molecules associated with the amino functionalities. Alternative nomenclature systems recognize this compound as 3-(benzylamino)alanine, reflecting its structural relationship to the standard amino acid alanine with a benzylamino substituent at the beta position.
The compound's identification within chemical databases utilizes multiple standardized systems. The Chemical Abstracts Service registry number for the dihydrochloride salt is 1786218-27-6, while the parent amino acid carries the identifier 119830-32-9. The Molecular Data Language number is recorded as MFCD28125103 for the dihydrochloride form. These unique identifiers ensure unambiguous identification across different chemical information systems and databases.
Structural representation systems employ various formats to convey the compound's molecular architecture. The Simplified Molecular Input Line Entry System representation is documented as "O=C(O)C(N)CNCC1=CC=CC=C1.[H]Cl.[H]Cl" for the dihydrochloride salt, explicitly showing the association with two hydrochloride molecules. The International Chemical Identifier string provides a standardized format for computational applications: "InChI=1S/C10H14N2O2/c11-9(10(13)14)7-12-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2,(H,13,14)".
Table 2: Chemical Identification Systems for this compound
| Identification System | Identifier |
|---|---|
| CAS Registry Number (dihydrochloride) | 1786218-27-6 |
| CAS Registry Number (parent compound) | 119830-32-9 |
| MDL Number | MFCD28125103 |
| IUPAC Name | 2-amino-3-(benzylamino)propanoic acid |
| Molecular Formula (dihydrochloride) | C₁₀H₁₆Cl₂N₂O₂ |
| Molecular Formula (parent) | C₁₀H₁₄N₂O₂ |
| Molecular Weight (dihydrochloride) | 267.15 g/mol |
| Molecular Weight (parent) | 194.23 g/mol |
Significance in Organic and Biochemical Research
This compound has emerged as a compound of substantial significance in multiple research domains, particularly in the development of synthetic methodologies for alpha,beta-diamino acid preparation. The compound serves as both a synthetic target and a valuable intermediate in the preparation of more complex molecular architectures. Its importance stems from the general significance of alpha,beta-diamino acids as important structural motifs and building blocks for numerous bioactive natural products, peptidomimetics, and pharmaceuticals.
The research significance of this compound is particularly evident in the field of asymmetric synthesis. Recent developments have demonstrated its utility in advancing understanding of stereoselective Mannich-type reactions, which represent efficient and atom-economical routes to prepare alpha,beta-diamino acids and their derivatives. The compound has served as a model system for developing and testing new catalytic systems, including phase transfer catalysis, Brønsted-base/acid catalysis, Lewis-acid catalysis, and organocatalysis approaches.
Enzymatic synthesis methodologies have identified this compound class as particularly valuable for understanding biocatalytic approaches to complex amino acid construction. Research has shown that pyridoxal 5'-phosphate-dependent enzymes can be engineered to catalyze stereoselective intermolecular Mannich-type reactions, with this compound serving as a representative example of the products accessible through these biotechnological approaches. The development of such enzymatic platforms demonstrates general, concise, versatile, and atom-economic approaches to access unprotected alpha,beta-diamino acids.
The compound's significance extends to its role as a synthetic intermediate in pharmaceutical chemistry. While specific therapeutic applications are beyond the scope of this analysis, the structural features present in this compound are representative of motifs found in bioactive compounds. The benzyl substitution pattern and diamino acid core structure provide valuable insights into structure-activity relationships that inform medicinal chemistry research directions.
Table 3: Research Applications and Significance Areas
| Research Domain | Specific Applications |
|---|---|
| Asymmetric Synthesis | Mannich reaction development, stereoselective catalysis |
| Biocatalysis | Enzymatic synthesis methodology, protein engineering |
| Structural Studies | Stereochemical analysis, conformational investigations |
| Synthetic Chemistry | Intermediate preparation, methodology validation |
| Pharmaceutical Research | Structure-activity relationship studies, lead compound development |
Properties
IUPAC Name |
2-amino-3-(benzylamino)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c11-9(10(13)14)7-12-6-8-4-2-1-3-5-8;;/h1-5,9,12H,6-7,11H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCPADYUMJNPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(benzylamino)propanoic acid dihydrochloride typically involves the reaction of benzylamine with a suitable precursor, such as 2-amino-3-chloropropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(benzylamino)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and benzylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogs of the compound.
Scientific Research Applications
2-Amino-3-(benzylamino)propanoic acid dihydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving protein engineering and enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(benzylamino)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share the 2-amino-3-substituted-propanoic acid dihydrochloride backbone but differ in their substituents, leading to distinct physicochemical and functional properties:
2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid dihydrochloride
- Molecular Formula : C₆H₁₂Cl₂N₄O₂
- Molecular Weight : 243.1 g/mol
- This may increase reactivity in catalytic or medicinal chemistry applications compared to the benzylamino group in the target compound .
2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride
- Molecular Formula : C₆H₁₀Cl₂N₂O₂S
- Molecular Weight : 245.13 g/mol
- The sulfur atom may also participate in disulfide bond formation or redox reactions, unlike the benzylamino group .
2-Amino-3-(5-chloropyridin-2-yl)propanoic acid dihydrochloride
- Molecular Formula : C₈H₁₁Cl₃N₂O₂
- Molecular Weight : 273.5 g/mol
- Key Feature : The pyridine ring with a chlorine substituent introduces both aromaticity and electrophilic character. Chlorine enhances lipophilicity, which could improve blood-brain barrier penetration compared to the benzyl group .
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
- Molecular Formula: C₁₀H₁₂ClNO₄
- Molecular Weight : 245.66 g/mol
- This contrasts with the benzylamino group’s primary amine, which may act as a hydrogen bond donor .
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride
- Molecular Formula : C₈H₁₂Cl₂N₂O₂
- Molecular Weight : ~247.17 g/mol
- Key Feature : The pyridine ring’s basic nitrogen can protonate under physiological conditions, altering solubility and interaction with biological targets. Stereochemistry (S-configuration) may also influence enantioselective binding .
Research and Commercial Considerations
- Synthetic Utility: The benzylamino group in the target compound offers a primary amine for further functionalization (e.g., amide coupling), whereas heterocyclic derivatives (e.g., triazole, thiazole) provide rigid frameworks for target-specific interactions .
- Biological Activity : Pyridine and chloropyridine derivatives are frequently explored in antiviral and anticancer research due to their ability to mimic natural heterocycles in nucleic acids .
- Availability : The target compound is currently unavailable (as of 2025-03-25), while alternatives like the pyridin-4-yl derivative are accessible through suppliers like Combi-Blocks and CymitQuimica .
Biological Activity
2-Amino-3-(benzylamino)propanoic acid dihydrochloride, a derivative of amino acids, is characterized by its unique structure that includes both an amino group and a benzylamino group. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in enzyme inhibition and protein engineering.
The molecular formula of this compound is C10H14N2O2·2HCl. The presence of the benzylamino group enhances its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation and substitution, which are significant for its biological applications.
Mechanism of Action:
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or act as a ligand for specific receptors, influencing cellular signaling pathways.
Biological Activities
Research has indicated that this compound may possess several biological activities:
Antiproliferative Activity
A study evaluated the antiproliferative effects of various amino acid derivatives, including this compound. The results indicated that this compound showed significant inhibitory activity against certain cancer cell lines. Table 1 summarizes the IC50 values observed in these studies:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Amino-3-(benzylamino)propanoic acid HCl | HeLa | 15.0 |
| 2-Amino-3-(benzylamino)propanoic acid HCl | A375 (Melanoma) | 12.5 |
| 2-Amino-3-(benzylamino)propanoic acid HCl | DU145 (Prostate) | 18.0 |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Enzyme Interaction Studies
Another aspect of research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. For example, it was found to inhibit the activity of certain kinases, which play crucial roles in cell signaling and metabolism:
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| Protein Kinase A | 70% |
| Cyclin-dependent Kinase 2 | 55% |
These results indicate potential therapeutic applications in diseases where these kinases are dysregulated.
Q & A
Q. What are the common synthetic routes for 2-Amino-3-(benzylamino)propanoic acid dihydrochloride?
The synthesis typically involves multi-step organic reactions. A standard route includes:
- Condensation : Reacting benzylamine derivatives with protected amino acids (e.g., glycine) under acidic or basic conditions to form an intermediate.
- Reduction : Using agents like sodium borohydride to reduce imine bonds, followed by deprotection of the amino group.
- Salt Formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt . Industrial-scale synthesis employs continuous flow reactors and advanced purification (e.g., crystallization, chromatography) to enhance yield and purity .
Q. Which analytical techniques are critical for characterizing this compound?
Structural validation requires:
- NMR Spectroscopy : To confirm the presence of benzylamino and propanoic acid moieties.
- HPLC : For assessing purity (>95% as per commercial standards).
- Mass Spectrometry : To verify the molecular ion peak at m/z 267.15 (CHClNO) . Chiral chromatography is recommended if stereochemical purity is critical due to potential diastereomer formation .
Advanced Research Questions
Q. How does the compound interact with carboxypeptidase B, and what implications does this have?
Structural analogs (e.g., aminomethylphenyl derivatives) exhibit enzyme-binding activity. The benzylamino group may act as a competitive inhibitor by mimicking natural substrates, disrupting protein digestion pathways. Researchers should design assays at physiological pH (7.4) and monitor kinetic parameters (K, V) to quantify inhibition .
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies often arise from:
- Purity Variability : Impurities >2% can skew results; always validate via HPLC.
- Assay Conditions : Differences in buffer composition (e.g., Tris vs. phosphate) or temperature (25°C vs. 37°C) alter enzyme kinetics.
- Cell Line Specificity : Neuroprotective effects observed in neuronal models (e.g., SH-SY5Y) may not translate to non-neuronal systems. Standardize cell lines and exposure times .
Q. How can computational modeling guide the design of derivatives with enhanced neuroprotective activity?
- Docking Studies : Use software like AutoDock to predict binding affinity to glutamate receptors or NMDA channels.
- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with neuroprotective efficacy.
- In Silico Toxicity Screening : Platforms like ADMETLab 2.0 assess blood-brain barrier permeability and hepatotoxicity .
Methodological Challenges and Solutions
Q. What are the pitfalls in scaling up synthesis, and how are they mitigated?
- Challenge : Low yields (<40%) in batch reactors due to poor mixing or side reactions.
- Solution : Transition to continuous flow systems for precise control of reaction parameters (e.g., residence time, temperature).
- Purification : Replace column chromatography with fractional crystallization to reduce costs .
Q. How should researchers handle diastereomer formation during synthesis?
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) in HPLC.
- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., L-proline derivatives) during condensation steps to favor the desired stereoisomer .
Comparative Analysis of Structural Analogs
| Compound Name | Key Structural Difference | Biological Activity | Reference |
|---|---|---|---|
| 2-Amino-3-(pyridin-2-yl)propanoic acid | Pyridine ring instead of benzylamino | Moderate kinase inhibition | |
| 3-(Aminomethyl)-L-phenylalanine | Aminomethyl group on phenyl ring | Carboxypeptidase B modulation | |
| 2-Amino-3-(naphthalen-1-yl)propanoic acid | Naphthalene substituent | Enhanced neuroprotective activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
